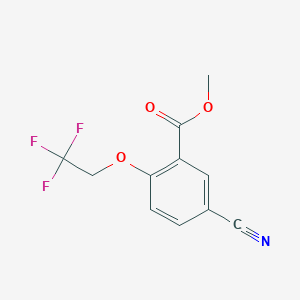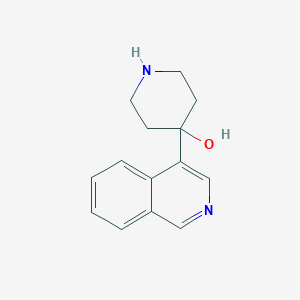![molecular formula C31H34O5S2 B8384815 Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B8384815.png)
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate
Descripción general
Descripción
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a triphenylsulfonium group and an adamantane derivative, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate typically involves the reaction of triphenylsulfonium salts with adamantane derivatives under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylsulfonium 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoro-2-trifluoromethylpropane-1-sulfonate
- Sulfonium, triphenyl-, salt with 2-sulfoethyl tricyclo[3.3.1.13,7]decane-1-carboxylate (1:1)
Uniqueness
Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate stands out due to its unique combination of the triphenylsulfonium group and the adamantane derivative, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C31H34O5S2 |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
2-(adamantane-1-carbonyloxy)ethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C13H20O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-12(18-1-2-19(15,16)17)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-15H;9-11H,1-8H2,(H,15,16,17)/q+1;/p-1 |
Clave InChI |
WYYSEXOKTYXQKL-UHFFFAOYSA-M |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8384760.png)



![(1-tosyl-1H-pyrazolo[4,3-c]pyridin-4-yl)methanamine](/img/structure/B8384804.png)


